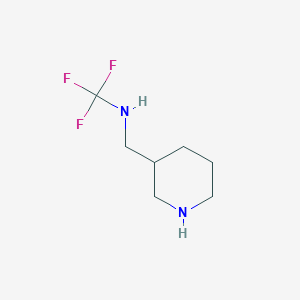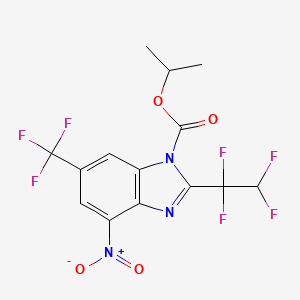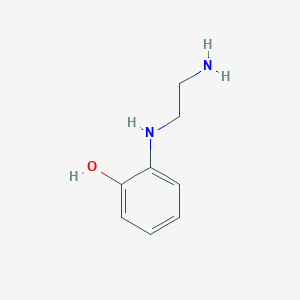
2-((2-Aminoethyl)amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Aminoethyl)amino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the phenol ring is substituted with an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)amino)phenol typically involves the reaction of 2-nitrophenol with ethylenediamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Aminoethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified amino derivatives.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Wissenschaftliche Forschungsanwendungen
2-((2-Aminoethyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((2-Aminoethyl)amino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: A simpler derivative with only one amino group.
4-Aminophenol: An isomer with the amino group in the para position.
2-Hydroxyphenethylamine: A compound with a similar structure but different functional groups.
Uniqueness
2-((2-Aminoethyl)amino)phenol is unique due to the presence of both an aminoethyl group and a phenolic hydroxyl group. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to form stable complexes with metal ions and participate in multiple types of chemical reactions sets it apart from its simpler analogs.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(2-aminoethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c9-5-6-10-7-3-1-2-4-8(7)11/h1-4,10-11H,5-6,9H2 |
InChI-Schlüssel |
NGTDGGGUWGJSST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


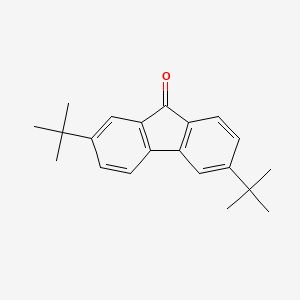
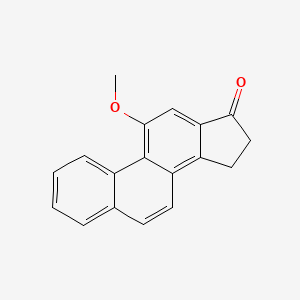

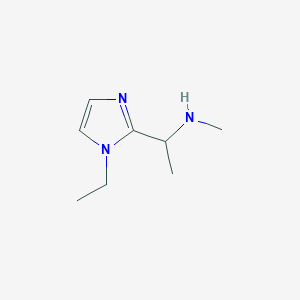
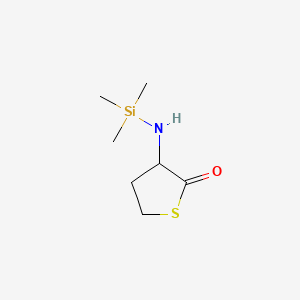
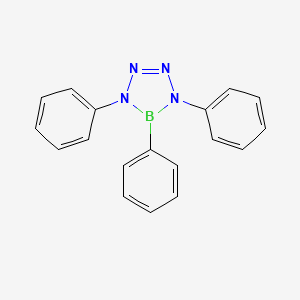
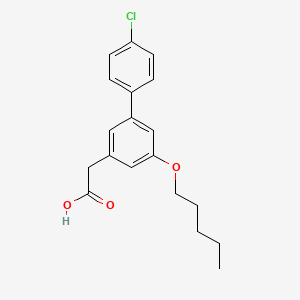
![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
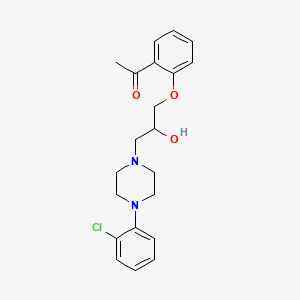

![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
